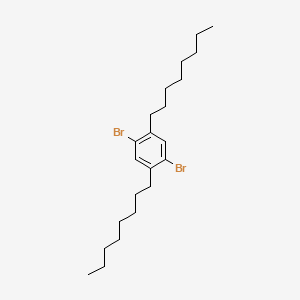1,4-Dibromo-2,5-dioctylbenzene
CAS No.: 117635-22-0
Cat. No.: VC8163622
Molecular Formula: C22H36Br2
Molecular Weight: 460.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 117635-22-0 |
|---|---|
| Molecular Formula | C22H36Br2 |
| Molecular Weight | 460.3 g/mol |
| IUPAC Name | 1,4-dibromo-2,5-dioctylbenzene |
| Standard InChI | InChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
| Standard InChI Key | NNODKPIGQMPPQW-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br |
| Canonical SMILES | CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br |
Introduction
Chemical and Physical Properties
Molecular Structure and Characteristics
-
Molecular Formula:
The compound’s crystalline structure and bromine content contribute to its reactivity, making it suitable for electrophilic substitution reactions. Its high density and thermal stability are advantageous in industrial applications .
Synthesis and Production
Key Synthetic Routes
-
Bromination of 2,5-Dimethylbenzene:
Direct bromination using -bromosuccinimide (NBS) in the presence of a radical initiator like azobis(cyclohexanecarbonitrile) yields 1,4-Dibromo-2,5-dimethylbenzene. This method achieves a 44% yield under heating conditions .
-
Multi-Step Functionalization:
Triphenylphosphine-mediated reactions in dimethylformamide (DMF) followed by potassium tert-butoxide treatment in tetrahydrofuran (THF) enable further derivatization .
Applications in Industry
Flame Retardants
The compound’s bromine content enhances flame retardancy in polymers and coatings, particularly in electronics and automotive materials .
Pharmaceutical Intermediates
It is utilized in synthesizing active pharmaceutical ingredients (APIs), where its aromatic backbone facilitates the construction of complex molecules .
Agrochemicals
As a precursor in herbicide and pesticide production, its stability under harsh conditions is valued .
Market Dynamics
Growth Projections
Drivers
-
Demand in Asia-Pacific: Rapid industrialization in China and India fuels consumption .
-
Regulatory Shifts: Stricter fire safety regulations increase adoption in construction materials .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume